molecular formula C4H3NO3 B058317 Oxazole-5-carboxylic acid CAS No. 118994-90-4

Oxazole-5-carboxylic acid

Cat. No.: B058317
CAS No.: 118994-90-4
M. Wt: 113.07 g/mol
InChI Key: QCGMEWVZBGQOFN-UHFFFAOYSA-N
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Description

Oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole-5-carboxylic acid can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, involving aldehydes and tosylmethyl isocyanide (TosMIC), is also employed .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is not only efficient but also environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Oxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in electrophilic aromatic substitution reactions, particularly at the C5 position . It can also undergo nucleophilic aromatic substitution when leaving groups are present at the C2 position .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGMEWVZBGQOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585864
Record name 1,3-Oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118994-90-4
Record name 1,3-Oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole-5-carboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to oxazole-5-carboxylic acid derivatives?

A1: Several methods exist for synthesizing this compound derivatives. One approach involves reacting ethyl acetoacetate with various reagents to form the oxazole ring, followed by transformations to yield the desired carboxylic acid derivative []. Another method utilizes the reaction of N-benzoyl-2-alkylserines with activating agents, leading to the formation of 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones as intermediates. These intermediates can then undergo rearrangement in the presence of amines to produce 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids [].

Q2: Can oxazole-5-carboxylic acids be used in cross-coupling reactions?

A2: Yes, research has shown that both thiazole- and oxazole-5-carboxylic acids can participate in decarboxylative cross-coupling reactions with aryl halides []. This reaction utilizes a catalytic system comprising palladium and a stoichiometric amount of silver carbonate, allowing for the efficient synthesis of diverse (hetero)arylated azoles [].

Q3: Are there any specific applications of 4-methyl-oxazole-5-carboxylic acid derivatives?

A3: Research indicates that 4-methyl-oxazole-5-carboxylic acid esters can be transformed into their corresponding amides, which are valuable intermediates in the synthesis of pyridoxine (vitamin B6) []. This transformation is achieved by reacting the ester with an excess of anhydrous ammonia [].

Q4: What resources are available for researchers interested in further exploring this compound and related compounds?

A4: The exploration of this compound and its derivatives has been documented in various scientific publications. Resources such as Semantic Scholar provide access to research articles detailing synthetic methodologies, reactions, and potential applications of these compounds. For instance, publications like "Syntheses of Oxazolecarboxylic Acid Derivatives. II: Syntheses of Oxazole-5-carboxylic Acids" offer valuable insights into this field []. Researchers can leverage these resources to further their understanding and contribute to the growing body of knowledge surrounding this compound chemistry.

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